4'-Methyl-3'-(trifluoromethyl)acetophenone
Description
The Strategic Importance of Trifluoromethylation in Organic Synthesis and Medicinal Chemistry
The introduction of a trifluoromethyl (-CF3) group into organic molecules is a cornerstone strategy in the fields of medicinal chemistry, agrochemicals, and materials science. mdpi.com This small functional group imparts profound changes to the parent molecule's physical, chemical, and biological properties. beilstein-journals.org The -CF3 group is strongly electron-withdrawing due to the high electronegativity of its three fluorine atoms, which can significantly alter the electronic environment of an aromatic ring. mdpi.com
In drug design, trifluoromethylation is a widely used tactic for several reasons:
Increased Lipophilicity: The -CF3 group increases the lipophilicity (fat-solubility) of a molecule, which can improve its ability to cross cell membranes and interact with biological targets. mdpi.com
Modulation of Bioavailability: By fine-tuning a molecule's lipophilicity and electronic properties, the trifluoromethyl group helps optimize its absorption, distribution, metabolism, and excretion (ADME) profile, which are critical factors for a viable drug candidate. beilstein-journals.org
Binding Affinity: The unique steric and electronic nature of the -CF3 group can lead to stronger and more selective binding interactions with target proteins and enzymes. mdpi.com
The development of efficient methods to introduce trifluoromethyl groups into molecular frameworks remains an active area of chemical research. mdpi.com
Overview of Fluorinated Acetophenones: Synthesis, Reactivity, and Applications
Fluorinated acetophenones are a class of aromatic ketones that contain one or more fluorine atoms or fluorine-containing substituents. These compounds are valuable intermediates in organic synthesis due to their versatile reactivity.
Synthesis: The synthesis of fluorinated acetophenones can be achieved through various established methods. One common approach is the Friedel-Crafts acylation , where a fluorinated or trifluoromethylated benzene (B151609) derivative reacts with an acylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., aluminum chloride). guidechem.com Another route involves the reaction of a Grignard reagent, prepared from a halogenated benzotrifluoride (B45747), with an acetylating agent. chemicalbook.com For instance, a process for synthesizing m-trifluoromethyl acetophenone (B1666503) involves the diazotization of m-trifluoromethylaniline, followed by a coupling reaction with acetaldoxime (B92144) and subsequent hydrolysis. patsnap.comgoogle.com
Reactivity and Applications: The ketone moiety in fluorinated acetophenones is a reactive handle for a wide range of chemical transformations. It can undergo nucleophilic addition, condensation reactions, and reductions to form corresponding alcohols. The presence of fluorine and trifluoromethyl groups influences the reactivity of both the carbonyl group and the aromatic ring. These compounds serve as crucial building blocks for more complex molecules. For example, 3'-(trifluoromethyl)acetophenone (B147564) is a key intermediate in the synthesis of the fungicide Trifloxystrobin. google.com Similarly, other fluorinated acetophenones are used in the development of pharmaceuticals and agrochemicals. nih.gov
Positioning 4'-Methyl-3'-(trifluoromethyl)acetophenone within the Landscape of Fluorinated Aromatic Ketones
While not as widely studied as some of its isomers, this compound holds potential as a valuable chemical intermediate. Its structure combines the features of both an electron-donating group (methyl) and a powerful electron-withdrawing group (trifluoromethyl) on the same aromatic ring, creating a unique electronic environment that can be exploited in synthesis.
The structure of this compound is notable for the opposing electronic effects of its substituents. The methyl group at the 4'-position is weakly electron-donating, while the trifluoromethyl group at the 3'-position is strongly electron-withdrawing. This electronic push-pull arrangement can influence the reactivity of the acetyl group and the aromatic ring, potentially enabling regioselective reactions that might be more difficult to achieve with symmetrically substituted rings.
The research interest in this compound lies primarily in its potential as a building block for creating new pharmaceutical and agrochemical candidates. The combination of the lipophilic methyl and trifluoromethyl groups could be advantageous in designing molecules with specific ADME properties. Although direct applications are not widely published, its existence in the catalogs of chemical suppliers suggests its use in proprietary research and development. biosynth.comavantorsciences.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 851262-98-1 | avantorsciences.com |
| Molecular Formula | C₁₀H₉F₃O | avantorsciences.com |
| Molecular Weight | 202.17 g/mol | avantorsciences.com |
| Storage Temperature | Ambient | avantorsciences.com |
The field of trifluoromethylated ketones gained significant traction after the discovery of their utility in medicinal and agricultural chemistry. mdpi.com The interest in these compounds is not new; for decades, chemists have been exploring their synthesis and applications. rsc.org
3'-(Trifluoromethyl)acetophenone (m-Trifluoromethylacetophenone): This closely related isomer is perhaps the most well-documented compound in this family. It is a known key intermediate for the agricultural fungicide Trifloxystrobin. google.com Its synthesis has been explored through various routes, including those starting from m-trifluoromethylaniline or trifluoromethylbenzene. patsnap.comgoogle.com It is also used as a reagent in studies of asymmetric chemical reactions. chemicalbook.com
4'-(Trifluoromethyl)acetophenone (B133978) (p-Trifluoromethylacetophenone): This isomer has been used in studies of enantioselective additions and its phosphorescence emission spectra have been investigated. chemeo.com It serves as a common building block in organic synthesis.
4'-Methoxy-3'-(trifluoromethyl)acetophenone: The applications of this compound as an intermediate in the pharmaceutical and fragrance industries highlight the value of having a substituted trifluoromethyl acetophenone core for building complex molecules. nih.gov
The historical development and established applications of these related ketones provide a strong rationale for the potential utility of this compound as a synthetic intermediate for novel compounds.
Properties
IUPAC Name |
1-[4-methyl-3-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c1-6-3-4-8(7(2)14)5-9(6)10(11,12)13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCYWGJWOOJKJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20599325 | |
| Record name | 1-[4-Methyl-3-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20599325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851262-98-1 | |
| Record name | 1-[4-Methyl-3-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20599325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Preparative Routes for 4 Methyl 3 Trifluoromethyl Acetophenone and Its Analogues
Established and Emerging Synthetic Strategies for Trifluoromethylated Acetophenones
The formation of the acetophenone (B1666503) core, particularly with the challenging trifluoromethyl substituent, is achieved through several key synthetic routes. These strategies range from palladium-catalyzed cross-couplings to classical acylation and diazotization reactions.
Palladium-Catalyzed Carbon-Carbon Coupling Reactions (Heck-type Vinylation and Subsequent Hydrolysis)
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. numberanalytics.com The Mizoroki-Heck reaction, in particular, offers a powerful method for the synthesis of substituted acetophenones. numberanalytics.comorganic-chemistry.org This approach typically involves a two-step sequence: the arylation of a vinyl ether followed by hydrolysis.
In this sequence, an aryl halide, such as a substituted bromo- or iodobenzotrifluoride, is coupled with a vinyl ether (e.g., butyl vinyl ether) in the presence of a palladium catalyst. This Mizoroki-Heck arylation of the electron-rich alkene yields an aryl vinyl ether intermediate. rsc.org Subsequent acid-catalyzed hydrolysis of this enol ether readily cleaves the ether linkage to furnish the desired aryl methyl ketone. acsgcipr.orggoogle.com
A related and highly efficient palladium-catalyzed method for producing acetophenones is the Wacker-Tsuji oxidation. organic-chemistry.org This reaction directly oxidizes a terminal alkene, such as a substituted styrene (B11656), to a methyl ketone. organic-chemistry.orgnih.gov The process typically uses a palladium catalyst, an oxidant like oxygen or hydrogen peroxide, and often a copper co-catalyst in a solvent system containing water. nih.govlibretexts.org For instance, the oxidation of styrene derivatives to acetophenone can be achieved with high selectivity using palladium catalysts. mdpi.comrsc.orgtandfonline.com
Table 1: Comparison of Palladium-Catalyzed Methods for Acetophenone Synthesis
| Method | Starting Materials | Key Intermediates | Main Product | Key Features |
| Heck Vinylation / Hydrolysis | Aryl Halide, Vinyl Ether | Aryl Vinyl Ether | Aryl Methyl Ketone | Two-step process; versatile for various aryl halides. rsc.orgacsgcipr.org |
| Wacker-Tsuji Oxidation | Styrene (Aryl Alkene) | Oxypalladation Adduct | Aryl Methyl Ketone | Direct oxidation; often uses a co-catalyst system. organic-chemistry.orgnih.gov |
Grignard Reagent-Mediated Acylation Approaches
Grignard reagents, which are organomagnesium halides, are classic nucleophiles used for forming carbon-carbon bonds. figshare.comqub.ac.uk The synthesis of trifluoromethylated acetophenones can be effectively achieved by reacting a trifluoromethyl-substituted phenylmagnesium halide with an appropriate acylating agent. nih.gov
The process begins with the formation of the Grignard reagent from a corresponding aryl bromide, such as 3-bromo-4-methylbenzotrifluoride. google.com This organometallic species is then reacted with an acylating agent like acetic anhydride (B1165640) or acetyl chloride. nih.govacs.org The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the acylating agent. acs.org While the initial reaction with an acyl chloride can form a ketone, the ketone product itself can be reactive toward a second equivalent of the Grignard reagent, potentially leading to a tertiary alcohol. acs.org However, by carefully controlling reaction conditions, such as low temperatures, the reaction can often be stopped at the ketone stage. Using less reactive acylating agents can also favor ketone formation. For example, the reaction between a Grignard reagent and ketene (B1206846) has been utilized to produce trifluoromethyl acetophenone isomers. researchgate.net
Diazo-Coupling and Hydrolysis Procedures
A well-established route to trifluoromethylated acetophenones involves the diazotization of a trifluoromethyl-substituted aniline (B41778), followed by a coupling reaction and subsequent hydrolysis. nih.govmdpi.comnih.gov This multi-step synthesis begins with the conversion of an arylamine, such as m-trifluoromethylaniline, into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong mineral acid like sulfuric or hydrochloric acid) at low temperatures (0–5 °C). nih.govmdpi.comnih.gov
The resulting diazonium salt is then coupled with acetaldoxime (B92144) in the presence of a copper salt catalyst, controlling the pH between 4 and 4.5. mdpi.comnih.gov The intermediate compound formed from this coupling reaction is subsequently hydrolyzed, typically using an acid like hydrochloric acid, to yield the final m-trifluoromethyl acetophenone. mdpi.comnih.gov This classical approach offers a reliable, scalable pathway to the target compound, with total yields reported to be over 70%. nih.gov The reactions are generally conducted at moderate temperatures and atmospheric pressure, enhancing operational safety. nih.gov
Direct Acylation Methods (e.g., Friedel-Crafts type for substituted acetophenones)
The Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring. organic-chemistry.org This method can be applied to the synthesis of trifluoromethylated acetophenones by reacting a trifluoromethyl-substituted benzene (B151609) with an acylating agent, typically an acyl chloride (e.g., acetyl chloride) or acetic anhydride. organic-chemistry.org
The reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion. organic-chemistry.org The trifluoromethyl group is strongly deactivating, making the aromatic ring less nucleophilic and the Friedel-Crafts reaction more challenging compared to unsubstituted benzene. However, the reaction can proceed, with the acylation directed by the existing substituents on the ring. For the synthesis of 4'-Methyl-3'-(trifluoromethyl)acetophenone, the starting material would be 2-methylbenzotrifluoride. The acylation would be directed to the position para to the activating methyl group. Alternatively, trifluoromethanesulfonic acid (TfOH), a superacid, can also serve as an effective catalyst for Friedel-Crafts acylations. organic-chemistry.org
Introduction of the Trifluoromethyl Moiety: Specific Methodologies
The trifluoromethyl (CF₃) group is a key functional moiety that imparts unique electronic and metabolic properties to molecules. Its introduction onto an aromatic ring is a critical step in the synthesis of compounds like this compound and is achieved using specialized reagents.
Electrophilic and Nucleophilic Trifluoromethylation Reagents
The transfer of a CF₃ group can be accomplished through reagents that act as either an electrophilic source ("CF₃⁺") or a nucleophilic source ("CF₃⁻"). tandfonline.com
Electrophilic trifluoromethylating reagents are designed to react with nucleophiles, such as carbanions or electron-rich aromatic rings. These reagents have seen significant development, with several classes now widely used. Prominent examples include:
Hypervalent Iodine Reagents: Compounds like Togni's reagents (e.g., 1-trifluoromethyl-1,2-benziodoxol-3-(1H)-one) are stable, easy to handle, and effective for the trifluoromethylation of a wide range of substrates, including acetylenes.
Sulfonium Salts: Reagents developed by Yagupolskii and Umemoto, such as S-(trifluoromethyl)diarylsulfonium salts, were among the first effective electrophilic CF₃ sources. tandfonline.com They are powerful reagents capable of trifluoromethylating various nucleophiles.
These electrophilic reagents can transfer the CF₃ group directly or, in some cases, participate in electron-transfer processes to generate a trifluoromethyl radical (CF₃•), which expands their synthetic utility.
Nucleophilic trifluoromethylating reagents provide a CF₃ anion equivalent that reacts with electrophiles. A common and widely used reagent in this class is (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), often called the Ruppert-Prakash reagent. tandfonline.com This reagent, in the presence of a fluoride (B91410) source or other activators, can deliver a nucleophilic CF₃ group to various electrophilic substrates, including in palladium-catalyzed cross-coupling reactions to form C-CF₃ bonds.
Table 2: Key Trifluoromethylation Reagents
| Reagent Type | Example Reagent(s) | Typical Substrates | Mechanism |
| Electrophilic | Togni's Reagents, Umemoto's Reagents | Nucleophiles (e.g., carbanions, electron-rich arenes) | Transfer of "CF₃⁺" or CF₃• radical. |
| Nucleophilic | (Trifluoromethyl)trimethylsilane (TMSCF₃) | Electrophiles (e.g., carbonyls, in Pd-catalyzed couplings) | Transfer of "CF₃⁻". tandfonline.com |
Utility of Fluoroalkyl Amino Reagents (FARs) in Fluoroacetophenone Synthesis
Fluoroalkyl amino reagents (FARs) have emerged as powerful tools for the introduction of fluorinated groups into organic molecules. nih.gov These reagents, such as 1,1,2,2-tetrafluoroethyl-N,N-dimethylamine (TFEDMA), serve as effective agents for converting alcohols and carbonyl compounds into their corresponding fluorides. researchgate.net Their utility in the synthesis of fluoroacetophenones lies in their ability to act as sources of nucleophilic or electrophilic fluorine, or as building blocks for constructing fluoroalkyl chains.
While direct synthesis of this compound using FARs is not extensively documented in dedicated literature, the general reactivity of FARs with carbonyl compounds suggests their potential application. researchgate.net For instance, FARs react with carbonyls to produce gem-difluorides. acs.org This methodology could be adapted to synthesize analogues of fluoroacetophenones. Furthermore, FARs are instrumental in creating fluorinated heterocycles, which are sometimes derived from ketone precursors. nih.gov The reactivity of FARs is often tunable, allowing for selective fluorination under specific conditions. For example, they can be "activated" to react with various nucleophiles to form complex fluorinated structures. nih.gov The development of methods using reagents like DAST and Deoxofluor, which are conceptually related to FARs, for the synthesis of fluorinated amino acids from keto-precursors, further underscores the potential of this class of reagents in fluoroacetophenone synthesis. mdpi.com
Stereoselective Synthetic Pathways to Chiral Derivatives
The development of stereoselective methods to produce chiral derivatives of fluorinated acetophenones is crucial, as enantiomeric purity is often a prerequisite for biological applications. Several strategies have been explored to achieve this.
One prominent approach is the asymmetric reduction of a prochiral ketone or its imine derivative. Research has shown that trifluoromethyl aryl ketoimines can be reduced using organocatalysts and trichlorosilane (B8805176) to yield chiral trifluoromethyl-containing amines with high enantioselectivity. This method provides a metal-free pathway to valuable chiral building blocks.
Another strategy involves the use of chiral auxiliaries. For example, chiral oxazolidinones have been used to direct the diastereoselective electrophilic trifluoromethylthiolation, creating a chiral quaternary center adjacent to a carbonyl group. mdpi.com Similarly, the enantiomeric resolution of difluoromethyl ketones has been accomplished by converting the ketone into diastereomeric esters using amino acid derivatives like proline, which can then be separated chromatographically. olemiss.edu
The synthesis of chiral α-fluoroalkyl-α-amino acids, which share structural motifs with potential derivatives of fluoroacetophenones, often relies on stereoselective fluorination of non-fluorinated precursors using either nucleophilic or electrophilic fluorinating agents on a chiral substrate. mdpi.comresearchgate.net These established methodologies for creating stereocenters in fluorinated molecules provide a robust toolbox for the synthesis of chiral derivatives of this compound.
Below is a table summarizing various stereoselective approaches applicable to fluorinated ketones:
Table 1: Stereoselective Synthetic Approaches for Chiral Fluorinated Ketone Derivatives
| Methodology | Description | Example Substrate/Product Type | Reference |
|---|---|---|---|
| Asymmetric Catalytic Reduction | Metal-free organocatalytic reduction of a ketoimine to a chiral amine using a chiral Lewis base and a hydrosilane. | Trifluoromethyl aryl ketoimines → Chiral trifluoromethyl amines | |
| Chiral Auxiliary | Use of a covalently bonded chiral molecule to direct the stereochemical outcome of a subsequent reaction. | Chiral oxazolidinones for diastereoselective trifluoromethylthiolation | mdpi.com |
| Diastereomeric Resolution | Conversion of a racemate into a mixture of diastereomers with a chiral resolving agent, followed by separation. | Racemic difluoromethyl ketones + Proline esters → Separable diastereomers | olemiss.edu |
Green Chemistry Principles and Sustainable Synthetic Approaches in Fluorinated Ketone Production
The production of fluorinated ketones is increasingly guided by the principles of green chemistry to enhance safety, reduce waste, and improve efficiency. A key area of focus is the development of safer fluorinating agents and reaction conditions. For instance, methods using hypervalent iodine reagents in conjunction with a triethylamine-hydrofluoric acid complex have been developed for the α-fluorination of acetophenones. organic-chemistry.orgacs.org This approach offers high selectivity for monofluorination and avoids less stable or more hazardous traditional reagents. organic-chemistry.org
The use of environmentally benign solvents and catalytic systems is another cornerstone of sustainable synthesis. A patented method for preparing 2-amino-5-fluoroacetophenone utilizes water as the reaction solvent, which allows for simple product isolation through pH adjustment and avoids the use of volatile organic compounds. google.com This process is noted for its high yield, low cost, and environmental friendliness, making it suitable for industrial production. google.com
Process intensification through continuous flow technology also represents a significant advance in green chemistry for fluorination reactions. acs.org Continuous flow offers superior control over reaction parameters, enhances safety when handling hazardous reagents like sulfur tetrafluoride (SF₄), and can improve selectivity, thereby minimizing waste. acs.org Furthermore, the development of cascade or one-pot reactions, where intermediates are not isolated, reduces solvent usage, energy consumption, and waste generation. google.comnih.gov An improved synthesis for a key intermediate of the drug Cinacalcet features a cascade process involving a Mizoroki–Heck reaction followed by hydrogenation, where the palladium catalyst is efficiently recovered and reused, exemplifying multiple green chemistry principles. nih.gov
Table 2: Green Chemistry Approaches in Fluorinated Ketone Synthesis
| Principle | Approach | Advantages | Reference |
|---|---|---|---|
| Safer Reagents | Use of hypervalent iodine reagents for α-fluorination. | High selectivity, avoids unstable reagents. | organic-chemistry.org |
| Benign Solvents | Using water as a reaction solvent. | Reduced environmental impact, simple workup, low cost. | google.com |
| Catalysis | Recovery and reuse of palladium catalysts. | Reduces metal waste, lowers cost. | nih.gov |
| Process Intensification | Continuous flow deoxyfluorination. | Improved safety and selectivity, efficient heat and mass transfer. | acs.org |
Scale-Up Considerations and Industrial Relevance in Process Chemistry
The transition from a laboratory-scale synthesis to industrial production of this compound and its analogues involves addressing challenges related to cost, safety, yield, and purity. The commercial synthesis of 3'-(trifluoromethyl)acetophenone (B147564) often starts from benzotrifluoride (B45747) and involves multiple steps, including nitration, hydrogenation, diazotization, and oximation, followed by deoximation. googleapis.comgoogle.com
Patented industrial methods aim to streamline these complex sequences. One such method for synthesizing m-trifluoromethyl acetophenone from m-trifluoromethylaniline involves a diazotization followed by a copper-catalyzed coupling with acetaldoxime. patsnap.comgoogle.com This process is reported to have a total yield exceeding 70% and is considered applicable to industrial production due to its simple reaction conditions and relatively low pollution. patsnap.com
Process optimization for large-scale synthesis also focuses on improving efficiency and reducing costs. A process for preparing high-purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime, a key intermediate, was developed by reacting a Grignard reagent derived from halobenzotrifluoride with ketene. googleapis.comgoogle.com This route is designed to improve upon older methods that suffered from lower yields. googleapis.com
Furthermore, the development of robust and efficient catalytic systems is paramount for industrial applications. An improved process for a related aldehyde intermediate, 3-(3-trifluoromethylphenyl)propanal, highlights key industrial considerations such as the use of cascade processes and the efficient recovery of the palladium catalyst. nih.gov The investigation of both conventional heating and microwave-assisted conditions in this process demonstrates the search for methods to reduce reaction times without compromising yield, a critical factor in optimizing throughput and energy consumption on an industrial scale. nih.gov The use of continuous flow reactors is another important strategy for the scale-up of fluorination reactions, as it allows for safer handling of hazardous reagents and better process control, leading to more consistent product quality and higher yields. acs.org
Chemical Reactivity and Transformation Pathways of 4 Methyl 3 Trifluoromethyl Acetophenone
Intrinsic Reactivity of the Ketone Carbonyl Group
The acetyl group's carbonyl carbon is a primary site for chemical transformations due to its inherent electrophilicity, which is further modulated by the substituents on the aromatic ring.
The carbonyl carbon of the acetophenone (B1666503) moiety is electrophilic and susceptible to attack by nucleophiles. A prominent reaction is the nucleophilic addition of a trifluoromethyl group, often utilizing reagents like trimethylsilyl-trifluoromethyl (TMSCF₃), also known as the Ruppert-Prakash reagent. semanticscholar.orgresearchgate.net This process typically requires an initiator, such as a fluoride (B91410) salt or a base, to generate a reactive trifluoromethide anion or a related species. semanticscholar.orgresearchgate.net The reaction proceeds via the attack of the trifluoromethyl nucleophile on the carbonyl carbon, forming a tetrahedral intermediate which, upon workup, yields a tertiary alcohol. semanticscholar.org
The general mechanism for the nucleophilic trifluoromethylation of ketones, such as 4'-Methyl-3'-(trifluoromethyl)acetophenone, with TMSCF₃ involves the initial activation by a nucleophilic initiator. semanticscholar.org This leads to the formation of an adduct that can transfer the CF₃ group to the carbonyl carbon. semanticscholar.org Studies on various diaryl ketones have shown that substituents like methyl and trifluoromethyl groups are well-tolerated, allowing for smooth conversion to the corresponding trifluoromethyl carbinols in good to excellent yields. nih.gov For instance, the reaction of substituted aryl methyl ketones with TMSCF₃ in a suitable solvent like DMF proceeds efficiently. semanticscholar.org
Table 1: Examples of Nucleophilic Addition to Ketones
| Ketone Type | Reagent | Product Type | Reference |
|---|---|---|---|
| Aryl Methyl Ketones | TMSCF₃ / Initiator | Tertiary Trifluoromethyl Alcohol | semanticscholar.org |
| Diaryl Ketones | HCF₃ / Base | Tertiary Trifluoromethyl Alcohol | nih.gov |
| Esters | HCF₃ / KHMDS | Trifluoromethyl Ketone | beilstein-journals.org |
Aromatic rings typically undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. minia.edu.egmasterorganicchemistry.comlibretexts.org The reactivity of the benzene (B151609) ring towards electrophiles is profoundly influenced by the substituents it carries. lumenlearning.com Substituents that donate electron density to the ring activate it for electrophilic attack, while electron-withdrawing groups deactivate it. minia.edu.eglumenlearning.com
In this compound, the aromatic ring is substituted with three groups: a methyl group, a trifluoromethyl group, and an acetyl group. Both the acetyl group and the trifluoromethyl group are strong electron-withdrawing groups, which significantly deactivate the aromatic ring towards electrophilic substitution. minia.edu.egyoutube.com The methyl group is an activating group. youtube.com The combined effect of two powerful deactivating groups and one activating group renders the ring much less reactive than benzene itself.
The directing effect of these substituents is also crucial.
Acetyl group (-COCH₃): Deactivating and a meta-director.
Trifluoromethyl group (-CF₃): Deactivating and a meta-director. youtube.comvaia.com
Methyl group (-CH₃): Activating and an ortho-, para-director. youtube.com
Considering the positions on the ring:
Position 1': Acetyl group
Position 3': Trifluoromethyl group
Position 4': Methyl group
Electrophilic attack will be directed by the activating methyl group to the positions ortho and para to it (positions 3' and 5'). However, the 3' position is already occupied by the trifluoromethyl group. Therefore, the most likely position for electrophilic attack is the 5' position, which is ortho to the activating methyl group and meta to both deactivating groups (acetyl and trifluoromethyl). Attack at other positions would result in less stable carbocation intermediates.
Electronic and Steric Effects of the Trifluoromethyl and Methyl Substituents
The electronic properties and size of the trifluoromethyl and methyl groups exert a controlling influence over the molecule's reactivity, reaction rates, and stereochemical outcomes.
Substituents influence the electron density of the aromatic ring through inductive and resonance effects. minia.edu.eglumenlearning.com
Trifluoromethyl Group (-CF₃): The high electronegativity of the three fluorine atoms creates a strong dipole, pulling electron density away from the attached carbon atom. mdpi.com This creates a powerful electron-withdrawing inductive effect (-I), which deactivates the entire aromatic ring by reducing its nucleophilicity. minia.edu.egvaia.com The trifluoromethyl group does not have a significant resonance effect. researchgate.net
Methyl Group (-CH₃): As an alkyl group, it is an electron-donating group through a weak inductive effect (+I). minia.edu.eglumenlearning.com This effect increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. lumenlearning.comyoutube.com
Acetyl Group (-COCH₃): This group is strongly deactivating. It withdraws electron density both by a negative inductive effect (-I) due to the electronegative oxygen atom and by a negative resonance effect (-R or -M), where the pi system of the carbonyl group pulls electrons from the aromatic ring. minia.edu.eg
In this compound, the deactivating -I effect of the trifluoromethyl group and the -I and -R effects of the acetyl group overwhelm the activating +I effect of the methyl group. This results in a significantly deactivated aromatic ring that is less susceptible to electrophilic attack than toluene (B28343) or even benzene.
Table 2: Electronic Effects of Substituents
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring | Reference |
|---|---|---|---|---|
| -CH₃ | Donating (+I) | None | Activating | minia.edu.eg, youtube.com |
| -CF₃ | Withdrawing (-I) | None | Deactivating | researchgate.net, vaia.com |
| -COCH₃ | Withdrawing (-I) | Withdrawing (-R) | Deactivating | minia.edu.eg |
The substituents on the phenyl ring directly influence the electrophilicity of the carbonyl carbon. Electron-withdrawing groups enhance the partial positive charge on the carbonyl carbon, making it a better electrophile. Conversely, electron-donating groups decrease its electrophilicity.
In this molecule, the trifluoromethyl group at the meta position exerts a strong electron-withdrawing inductive effect. researchgate.net This effect is transmitted through the aromatic ring, pulling electron density away from the acetyl group and thereby increasing the electrophilicity of the carbonyl carbon. The methyl group at the para position has an opposing, but weaker, electron-donating effect. The net result is an enhancement of the carbonyl carbon's electrophilicity compared to a simple acetophenone, leading to faster rates in nucleophilic addition reactions. nih.gov
The rotation around the single bond connecting the carbonyl group to the aromatic ring is subject to steric and electronic influences that lead to conformational preferences. For substituted acetophenones, two primary planar conformations are considered: s-cis (where the carbonyl oxygen is eclipsed with a ring substituent) and s-trans (where the methyl group of the acetyl is eclipsed with a ring substituent).
Studies on related 2'-fluoro-substituted acetophenones have shown a strong preference for the s-trans conformation, where the acetyl's methyl group is oriented away from the larger ring substituent to minimize steric hindrance. nih.gov In this compound, the bulky trifluoromethyl group at the 3' position would sterically clash with the acetyl's methyl group in an s-cis like arrangement. Therefore, the molecule is expected to predominantly adopt a conformation where the carbonyl group is oriented away from the trifluoromethyl group. This preferred conformation can influence the stereoselectivity of reactions at the carbonyl carbon by dictating the trajectory of nucleophilic attack, potentially leading to a favored stereoisomer in the product if a new chiral center is formed.
Catalytic Transformations Involving this compound and Analogues
The strategic placement of both a methyl and a trifluoromethyl group on the aromatic ring of this compound, along with the presence of a reactive ketone functional group, makes it a valuable substrate for a variety of catalytic transformations. These reactions are crucial for the synthesis of chiral molecules and complex chemical structures, which are of significant interest in pharmaceutical and materials science.
The asymmetric hydrogenation of ketones and their corresponding imines is a powerful method for producing chiral alcohols and amines, respectively. These products are highly sought-after building blocks in the synthesis of pharmaceuticals and other biologically active compounds. For substrates like this compound and its derivatives, the focus is on achieving high enantioselectivity, which is often accomplished using chiral transition metal catalysts.
Research into the asymmetric hydrogenation of fluorinated ketones has demonstrated the efficacy of various catalyst systems. For instance, iridium complexes with chiral N,P-ligands have been successfully employed for the hydrogenation of trifluoromethylated olefins, achieving excellent yields and enantioselectivities (up to 96% ee). rsc.orgwipo.int Specifically, for the hydrogenation of the N-methyl imine derived from 4'-(trifluoromethyl)acetophenone (B133978), iridium catalysts featuring a cyclometalated cyclic imide group have shown high selectivity, reaching up to 99% enantiomeric excess. researchgate.net The mechanism of this transformation is thought to involve the formation of an iridium hydride species that coordinates to the imine, followed by hydrogen transfer to the carbon-nitrogen double bond. The chirality of the resulting amine is determined by the specific facial attack of the hydride, which is directed by the chiral ligand. researchgate.netnih.gov
Similarly, ruthenium-based catalysts, often in combination with chiral diamine and phosphine (B1218219) ligands, are effective for the asymmetric hydrogenation of acetophenone derivatives. researchgate.net The enantiomeric excess (ee) of the product is significantly influenced by the choice of the chiral bisphosphine ligand. researchgate.net While direct studies on this compound with these specific ruthenium catalysts are not extensively documented, the principles derived from analogous structures suggest that high conversions and enantioselectivities are attainable under optimized conditions. researchgate.netnih.gov The presence of electron-withdrawing groups, such as the trifluoromethyl group, has been shown to positively influence the enantioselectivity in the hydrogenation of N-methyl and N-alkyl imines catalyzed by cationic Ir(III)H complexes. nih.govnih.gov
Table 1: Asymmetric Hydrogenation of 4'-(Trifluoromethyl)acetophenone N-methyl Imine and Analogues
| Substrate | Catalyst System | Product | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| 4'-(Trifluoromethyl)acetophenone N-methyl imine | Iridium with cyclometalated cyclic imide ligand | Corresponding Amine | - | Up to 99 | researchgate.net |
| N-H Ketoimines | Ir-(S,S)-f-binaphane | Chiral Amines | 90-95 | Up to 95 | researchgate.net |
| Acetophenone | Ruthenium/Diamine/Bisphosphine | 1-Phenylethanol | >95 | ~63-72 | researchgate.net |
| Trifluoromethylated Olefins | Iridium-N,P Ligand | CF3-containing Alkanes | 80-99 | 87-96 | rsc.org |
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the reduction of ketones. Enzymes, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), can operate under mild conditions and often provide exquisite control over the stereochemical outcome of the reaction, yielding enantiomerically pure alcohols.
While specific studies on the biocatalytic reduction of this compound are limited, research on analogous compounds highlights the potential of this approach. For example, the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone to the corresponding (1R)-alcohol has been successfully achieved with high enantiomeric excess (99.4% ee) using whole cells of a newly isolated bacterial strain, Leifsonia xyli HS0904. galchimia.com This demonstrates that trifluoromethylated acetophenones are viable substrates for microbial reductases. The process was optimized by adjusting parameters such as pH, temperature, substrate concentration, and the use of a co-substrate like glucose to regenerate the necessary cofactors (e.g., NADH or NADPH). galchimia.com
Furthermore, a recombinant ketoreductase from Pichia glucozyma (KRED1-Pglu) has been used for the enantioselective reduction of various mono-substituted acetophenones. organic-chemistry.org The electronic and steric properties of the substituents on the aromatic ring were found to significantly influence the reaction rate and enantioselectivity. organic-chemistry.org This suggests that the methyl and trifluoromethyl groups in this compound would play a key role in its interaction with the enzyme's active site. Additionally, imine reductases (IREDs) have been employed for the enantioselective synthesis of chiral amines from acetophenone derivatives, indicating another avenue for the biocatalytic transformation of imines derived from our target compound. nih.gov
Table 2: Biocatalytic Reduction of Trifluoromethylated Acetophenone Analogues
| Substrate | Biocatalyst | Product | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| 3,5-Bis(trifluoromethyl)acetophenone | Leifsonia xyli HS0904 (whole cells) | (1R)-[3,5-Bis(trifluoromethyl)phenyl]ethanol | 62 | 99.4 | galchimia.com |
| Acetophenone Derivatives | Pichia glucozyma KRED1-Pglu | Corresponding Alcohols | - | - | organic-chemistry.org |
| 4-(Trifluoromethyl)phenyl)acetophenone derivative | Imine Reductase (IRED) | (S)-3-(4-(Trifluoromethyl)phenyl)morpholine | >180 kg scale | High | nih.gov |
| Substituted Acetophenones | Candida zeylanoides P1 | Optically Active Secondary Alcohols | High | Up to 99 | mdpi.com |
Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While the ketone moiety of this compound can be a site for reactions, the aromatic ring also presents opportunities for functionalization, particularly if it bears a suitable leaving group (e.g., a halide).
The Suzuki-Miyaura coupling, which typically involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst, is a widely used method for forming biaryl structures. ipindexing.commdpi.comnih.govjetir.org For an analogue like 4-bromoacetophenone, this reaction proceeds efficiently with various phenylboronic acids to yield the corresponding 4-acetylbiphenyl (B160227) derivatives. ipindexing.comscispace.com This suggests that a halogenated version of this compound could be a viable substrate for similar transformations.
The Heck reaction, another palladium-catalyzed process, couples aryl or vinyl halides with alkenes. youtube.comresearchgate.net The reaction of 4-bromoacetophenone with styrene (B11656), for example, yields 4-acetylstilbene (B8542490) in high yield. scispace.com This methodology could be applied to a suitably halogenated derivative of this compound to introduce alkenyl substituents.
More recently, photoredox catalysis has emerged as a powerful tool for radical-radical cross-coupling reactions. For instance, trifluoromethyl acetophenone derivatives can undergo a photocatalytic reaction with allyl halides to form tertiary alcohols containing both trifluoromethyl and allyl groups. This transformation proceeds under mild conditions and demonstrates good functional group tolerance.
Derivatization for Advanced Chemical Synthesis
This compound serves as a versatile building block for the synthesis of more complex molecules, particularly heterocyclic compounds, which are prevalent in medicinal chemistry. The ketone functionality is a key handle for derivatization, often through condensation reactions.
A prominent example is the Claisen-Schmidt condensation, where the acetophenone reacts with an aromatic aldehyde in the presence of a base to form a chalcone (B49325) (an α,β-unsaturated ketone). rsc.orgresearchgate.netyoutube.com These chalcones are valuable intermediates themselves and can be further cyclized to generate a variety of heterocyclic systems. For instance, reaction of a chalcone with hydrazine (B178648) or its derivatives can lead to the formation of pyrazoles. galchimia.comorganic-chemistry.org A direct, two-step flow chemistry process has also been developed to convert acetophenones into pyrazoles by first forming an enaminone with dimethylformamide dimethyl acetal (B89532) (DMF-DMA), followed by condensation with hydrazine. galchimia.com
The synthesis of other heterocyclic systems, such as pyrimidines and benzodiazepines, can also be envisioned starting from this compound or its derivatives. The condensation of a β-diketone (which can be formed from the acetophenone) with an amidine is a common route to pyrimidines. nih.govresearchgate.net Similarly, 1,5-benzodiazepines can be synthesized through the reaction of o-phenylenediamines with α,β-unsaturated carbonyl compounds, a class to which chalcones derived from our target molecule belong. nih.govmdpi.com These synthetic pathways underscore the utility of this compound as a scaffold for generating molecular diversity.
Advanced Spectroscopic and Structural Characterization Techniques for 4 Methyl 3 Trifluoromethyl Acetophenone
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. numberanalytics.com For 4'-Methyl-3'-(trifluoromethyl)acetophenone, a comprehensive analysis using multi-nuclear NMR provides unambiguous assignment of its proton, carbon, and fluorine atoms.
Multi-nuclear NMR experiments are essential for assigning the specific positions of atoms within the molecule. By analyzing the chemical shifts (δ), coupling constants (J), and integration values, a detailed structural map can be constructed. While direct experimental spectra for this specific compound are not publicly available, expected values can be accurately predicted based on data from closely related analogs like 3'-(trifluoromethyl)acetophenone (B147564) and 4'-methylacetophenone. nih.gov
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups. The aromatic region would display three signals corresponding to the protons at the C-2', C-5', and C-6' positions. The acetyl methyl protons (COCH₃) would appear as a singlet, as would the protons of the methyl group at the 4'-position. The electron-withdrawing trifluoromethyl group influences the chemical shifts of the adjacent aromatic protons, shifting them downfield. studyraid.com
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals include the carbonyl carbon (C=O), the carbons of the trifluoromethyl group (CF₃), the aromatic ring carbons, and the two methyl group carbons. The carbonyl carbon is typically found significantly downfield. chemicalbook.com The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.
¹⁹F NMR: The fluorine NMR spectrum is a simple yet powerful tool for characterizing fluorinated compounds. For this compound, the spectrum would show a single signal, a singlet, for the three equivalent fluorine atoms of the trifluoromethyl group. Its chemical shift, typically referenced against CFCl₃, is characteristic of trifluoromethyl groups attached to an aromatic ring. colorado.edu
| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|---|
| ¹H | -COCH₃ | ~2.6 | Singlet |
| ¹H | 4'-CH₃ | ~2.5 | Singlet |
| ¹H | H-2' | ~8.1 | Singlet (or narrow doublet) |
| ¹H | H-6' | ~8.0 | Doublet |
| ¹H | H-5' | ~7.5 | Doublet |
| ¹³C | C=O | ~197 | Singlet |
| ¹³C | -COCH₃ | ~26.5 | Singlet |
| ¹³C | 4'-CH₃ | ~21.5 | Singlet |
| ¹³C | C-3' (C-CF₃) | ~131 | Quartet |
| ¹³C | -CF₃ | ~124 | Quartet |
| ¹⁹F | -CF₃ | ~ -63 | Singlet |
Beyond simple 1D spectra, advanced 2D NMR techniques are invaluable for confirming structural assignments and studying molecular dynamics. numberanalytics.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this molecule, it would confirm the connectivity between the adjacent aromatic protons (H-5' and H-6'). numberanalytics.comipb.pt
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to definitively assign the chemical shifts of the protonated aromatic carbons (C-2', C-5', C-6') by linking them to their attached protons. numberanalytics.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for assigning quaternary (non-protonated) carbons. For instance, correlations from the acetyl methyl protons (COCH₃) would be expected to the carbonyl carbon (C=O) and the C-1' of the aromatic ring. ipb.pt
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect through-space proximity of nuclei. numberanalytics.comdiva-portal.org While this molecule lacks stereocenters, NOESY can reveal spatial relationships, such as the proximity between the 4'-methyl protons and the H-5' proton, further confirming the substitution pattern.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectrometry for Molecular Fingerprinting
FTIR Spectroscopy: The FTIR spectrum is dominated by strong absorptions from polar bonds. Key expected peaks for this compound include a strong, sharp absorption for the carbonyl (C=O) stretch, strong absorptions for the C-F bonds of the trifluoromethyl group, and various peaks corresponding to aromatic C-H and C=C stretching and bending vibrations. researchgate.netnist.gov
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. It would be expected to show a strong signal for the aromatic ring breathing modes and the symmetric C-C stretches. The C=O stretch is also Raman active. ias.ac.inresearchgate.net
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Method |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | FTIR/Raman |
| Aliphatic C-H Stretch (-CH₃) | 3000 - 2850 | FTIR/Raman |
| Carbonyl (C=O) Stretch | 1700 - 1680 | FTIR (Strong), Raman (Medium) |
| Aromatic C=C Stretch | 1610 - 1450 | FTIR/Raman |
| C-F Stretch (-CF₃) | 1350 - 1150 | FTIR (Very Strong) |
| Aromatic C-H Out-of-Plane Bend | 900 - 675 | FTIR (Strong) |
High-Resolution Mass Spectrometry for Molecular Identification and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The calculated molecular weight for this compound (C₁₀H₉F₃O) is 202.0605 g/mol .
When subjected to electron ionization (EI), the molecule fragments in a predictable manner, which provides further structural evidence. The fragmentation pattern is key to confirming the identity of the compound. studyraid.com
Key fragmentation pathways include:
Alpha-Cleavage: The most common fragmentation for ketones is the cleavage of the bond adjacent to the carbonyl group. Loss of the acetyl methyl group (•CH₃) results in the formation of a stable acylium ion.
Acylium Ion Fragmentation: The resulting [M-CH₃]⁺ ion can further lose a neutral carbon monoxide (CO) molecule.
McLafferty Rearrangement: This fragmentation is not possible for this molecule as it lacks the required gamma-hydrogens.
| m/z (predicted) | Fragment Ion | Description |
|---|---|---|
| 202.0605 | [C₁₀H₉F₃O]⁺• | Molecular Ion (M⁺•) |
| 187.0371 | [C₉H₆F₃O]⁺ | Loss of •CH₃ (Alpha-cleavage) |
| 159.0421 | [C₈H₆F₃]⁺ | Loss of CO from [M-CH₃]⁺ |
| 43.0184 | [C₂H₃O]⁺ | Acetyl Cation |
Electronic Spectroscopy and Photophysical Investigations
Electronic spectroscopy examines the transitions between electronic energy levels within a molecule upon absorption of UV or visible light. uobabylon.edu.iq
Aromatic ketones like this compound exhibit characteristic absorptions in the UV region. researchgate.net Two primary types of electronic transitions are expected:
π → π transitions:* These are typically high-intensity absorptions occurring at shorter wavelengths (around 200-280 nm). They involve the excitation of an electron from a π bonding orbital (of the aromatic ring and carbonyl group) to a π* antibonding orbital. The conjugation of the carbonyl group with the aromatic ring is responsible for this absorption. utoronto.camsu.edu
n → π transitions:* This is a lower-intensity, "forbidden" transition that occurs at longer wavelengths (around 300-330 nm). It involves the promotion of a non-bonding electron (from an oxygen lone pair) to the π* antibonding orbital of the carbonyl group. msu.edujove.com
The specific wavelengths (λmax) of these absorptions are influenced by the substituents on the aromatic ring. The electron-donating methyl group and the electron-withdrawing trifluoromethyl group will both modulate the electronic structure and thus the precise energy of these transitions compared to unsubstituted acetophenone (B1666503).
Luminescence Spectroscopy (e.g., Phosphorescence Emission)
Luminescence spectroscopy, which includes phenomena such as fluorescence and phosphorescence, provides valuable insights into the electronic structure and excited state properties of molecules. For aromatic ketones, phosphorescence emission is a particularly relevant area of study, offering information on triplet state energies and lifetimes.
While studies on related compounds, such as 4'-(trifluoromethyl)acetophenone (B133978), have indicated that their phosphorescence emission spectra have been investigated, specific data, including emission maxima, quantum yields, and excited-state lifetimes for this compound, are not documented in available scientific literature. The influence of the combined electron-donating methyl group and the electron-withdrawing trifluoromethyl group at the meta- and para-positions of the acetophenone core on its phosphorescent properties remains an uncharacterized area of research. Without experimental data, a detailed discussion on the phosphorescence emission of this specific compound cannot be provided.
Table 1: Phosphorescence Emission Data for this compound
| Parameter | Value |
| Emission Maximum (λem) | Data not available |
| Quantum Yield (Φp) | Data not available |
| Phosphorescence Lifetime (τp) | Data not available |
| Excitation Wavelength (λex) | Data not available |
This table is provided for illustrative purposes and highlights the absence of available data.
X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture (if applicable to derivatives or related compounds)
A thorough search of crystallographic databases and scientific literature did not yield any reports on the single-crystal X-ray structure of this compound or its closely related derivatives. The analysis of intermolecular interactions, such as hydrogen bonding, π-π stacking, and other non-covalent forces that govern the crystal packing, is therefore not possible. Understanding the supramolecular architecture is crucial for predicting and controlling the material properties of the compound.
Table 2: Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| Key Intermolecular Interactions | Data not available |
This table is provided for illustrative purposes and highlights the absence of available data.
Computational Chemistry and Theoretical Studies of 4 Methyl 3 Trifluoromethyl Acetophenone
Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4'-Methyl-3'-(trifluoromethyl)acetophenone, such studies would provide a foundational understanding of its chemical nature.
Elucidation of Molecular Geometry and Electronic Structure
Detailed computational studies on the precise molecular geometry of this compound, including bond lengths, bond angles, and dihedral angles, have not been specifically reported. DFT calculations, a common method for such analysis, have been used to optimize the structures of related molecules, showing good agreement with experimental data where available. nih.gov For instance, studies on 3'-(trifluoromethyl)acetophenone (B147564) have utilized DFT to perform a complete vibrational spectroscopic analysis. researchgate.net A similar approach for this compound would involve optimizing its geometry to find the lowest energy conformation and calculating its electronic structure to understand the distribution of electrons within the molecule.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Distribution
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy gap between these frontier orbitals indicates the chemical stability and reactivity of the molecule. dergipark.org.tr For 3'-(trifluoromethyl)acetophenone, the HOMO-LUMO energy gap has been calculated to predict sites for electrophilic and nucleophilic attack. researchgate.net A similar analysis for this compound would map its molecular electrostatic potential (MEP) and calculate atomic charges (e.g., Mulliken population analysis) to identify reactive sites. researchgate.net However, specific HOMO-LUMO energy values and charge distribution data for this compound are not present in the available literature.
Conformational Energy Landscapes and Isomer Stability
The presence of the acetyl and trifluoromethyl groups suggests the possibility of different rotational isomers (conformers). Conformational analysis of related substituted acetophenones has been performed using both computational modeling and experimental techniques like NMR. rsc.org For example, studies on 2-trifluoromethylacetophenone show that the ketone can adopt an orthogonal conformation relative to the benzene (B151609) ring. rsc.org A thorough computational study on this compound would involve mapping its conformational energy landscape to identify the most stable isomers and the energy barriers between them. This information is critical for understanding its behavior in different environments, but specific data is currently unavailable.
Mechanistic Investigations of Reaction Pathways
Theoretical chemistry is instrumental in elucidating complex reaction mechanisms at a molecular level.
Transition State Characterization and Reaction Barrier Calculations
Investigating the mechanisms of reactions involving this compound would require the characterization of transition states and the calculation of activation energy barriers. While mechanistic studies have been conducted for reactions involving other acetophenones, such as trifluoromethylation reactions, specific transition state structures and energy barriers for reactions with this compound as a substrate have not been reported in the searched literature. rsc.org
Elucidation of Catalyst-Substrate Interactions (e.g., Non-Covalent Interactions in Asymmetric Catalysis)
In catalyzed reactions, particularly asymmetric synthesis, understanding the interaction between the catalyst and the substrate is key to explaining the reaction's outcome and stereoselectivity. The enantioselective addition of organozinc reagents to the related 4'-(trifluoromethyl)acetophenone (B133978) has been investigated, implying the formation of catalyst-substrate complexes. A computational study on this compound would model these non-covalent interactions to rationalize catalyst performance and guide the design of new catalytic systems. At present, such specific computational elucidation for this compound is not available.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry provides powerful tools for the prediction of spectroscopic properties of molecules like this compound, offering insights that complement and guide experimental work. Methods such as Density Functional Theory (DFT) are widely used to calculate these properties with a high degree of accuracy.
The process typically begins with the optimization of the molecule's three-dimensional geometry in the gas phase. A popular and effective method for this is the B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p) or 6-31+G(d). niscair.res.in Once the lowest energy conformation (the most stable structure) is identified, further calculations can be performed to predict its spectroscopic characteristics.
Nuclear Magnetic Resonance (NMR) Chemical Shifts:
The prediction of NMR chemical shifts is a key application of computational chemistry in structural elucidation. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within a DFT framework to calculate the isotropic magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS).
The accuracy of these predictions allows for the assignment of experimental NMR signals to specific atoms within the molecule. For complex molecules or those with multiple conformers, comparing calculated shifts with experimental data can help determine the dominant conformation in solution. nih.gov While specific computational studies for this compound are not widely published, the methodology is well-established. For the closely related 3'-(trifluoromethyl)acetophenone, DFT calculations have been performed, and similar approaches would be applied to the 4'-methyl derivative. niscair.res.in The predicted shifts would be compared against experimental values, such as those observed for the protons of the aromatic ring, the methyl group, and the carbon atoms of the skeleton.
Vibrational Frequencies (Infrared and Raman):
Theoretical vibrational analysis is crucial for interpreting infrared (IR) and Raman spectra. Following geometry optimization, harmonic vibrational frequencies are calculated at the same level of theory. These calculated frequencies often systematically deviate from experimental values due to the neglect of anharmonicity and basis set limitations. To improve accuracy, the calculated wavenumbers are typically scaled using empirical scale factors. researchgate.net For the B3LYP functional, a scaling factor of around 0.96 is common. researchgate.net
A detailed vibrational assignment can then be made by analyzing the Potential Energy Distribution (PED), which describes the contribution of each internal coordinate (like bond stretches, angle bends, and torsions) to each normal mode of vibration.
For the related compound, 3'-(trifluoromethyl)acetophenone, extensive DFT calculations have been performed to assign its vibrational spectra. niscair.res.insemanticscholar.org The results show the characteristic vibrational modes expected for the structure, which would be very similar for this compound, with the addition of modes related to the 4'-methyl group.
Below is a table of selected, theoretically predicted vibrational frequencies for 3'-(trifluoromethyl)acetophenone, calculated using the B3LYP/6-31+G(d) method, which serves as a close proxy for the title compound. semanticscholar.org
Table 1: Predicted Vibrational Frequencies and Assignments for 3'-(trifluoromethyl)acetophenone
| Mode | Predicted Wavenumber (cm⁻¹) (Scaled) | Vibrational Assignment |
|---|---|---|
| ν(C=O) | 1701 | Carbonyl group stretching |
| ν(C-C) aromatic | 1615, 1590 | Aromatic ring C-C stretching |
| ν(CF₃) | 1325, 1170, 1130 | Trifluoromethyl group symmetric and asymmetric stretching |
| ν(C-CH₃) | 965 | Carbon-methyl stretching |
| β(C-H) aromatic | 1290, 1250 | Aromatic C-H in-plane bending |
| γ(C-H) aromatic | 900, 810 | Aromatic C-H out-of-plane bending |
Quantitative Structure-Property Relationships (QSPR) and Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling
QSPR and QSAR are computational modeling techniques used to establish a mathematical relationship between the chemical structure of a compound and its physicochemical properties (QSPR) or biological activity (QSAR). These models are valuable for predicting the characteristics of new, unsynthesized compounds, thereby prioritizing experimental efforts.
For a compound like this compound, QSPR/QSAR models could be developed to predict a wide range of endpoints, from boiling point and solubility to toxicity and receptor binding affinity. The process involves three main stages:
Descriptor Calculation: A large number of numerical values, known as molecular descriptors, are calculated from the 2D or 3D structure of the molecule. These can include constitutional descriptors (e.g., molecular weight), topological indices (describing atomic connectivity), geometric descriptors (e.g., molecular surface area), and quantum-chemical descriptors (e.g., dipole moment, HOMO/LUMO energies). humanjournals.com
Model Building: Using a dataset of compounds with known properties or activities, statistical methods (such as multiple linear regression, partial least squares, or machine learning algorithms) are employed to select the most relevant descriptors and build a predictive model.
Model Validation: The model's predictive power is rigorously assessed using internal and external validation techniques to ensure it is robust and not overfitted to the training data.
While specific QSAR/QSPR models for this compound are not prominent in the literature, studies on related classes of compounds demonstrate the applicability of these methods.
QSAR for Acetophenone (B1666503) Derivatives: Research on acetophenone derivatives has led to the development of QSAR models for predicting their biological activities. For instance, a study on the antibacterial properties of various acetophenones used topological descriptors to build models with high correlation coefficients (r² > 0.8). humanjournals.com Such models can identify the key structural features that contribute to antibacterial activity, guiding the design of more potent analogues.
QSAR for Trifluoromethyl Ketones: Trifluoromethyl ketones (TFKs) are a well-known class of enzyme inhibitors. nih.govresearchgate.net QSAR studies on TFKs have been used to understand and predict their inhibitory potency against enzymes like carboxylesterases. nih.gov These models often find that parameters related to hydrophobicity and steric bulk are crucial for activity. nih.gov For example, Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique, has been successfully used to create models that explain a high percentage (85–98%) of the observed variance in the inhibitory activity of TFKs against different carboxylesterase enzymes. nih.gov
For this compound, a QSAR/QSPR study would involve calculating a variety of descriptors to model its behavior.
Table 2: Examples of Descriptor Classes for QSPR/QSAR Modeling
| Descriptor Class | Examples | Potential Property/Activity to Model |
|---|---|---|
| Constitutional | Molecular Weight, Atom Count, Ring Count | Boiling Point, Molar Volume |
| Topological | Wiener Index, Balaban Index, Kier & Hall Indices | Reactivity, Antibacterial Activity humanjournals.com |
| Geometric (3D) | Molecular Surface Area, Molecular Volume, Radius of Gyration | Solubility, Enzyme Inhibition nih.gov |
| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment, Mulliken Charges | Reactivity, Photostability, Receptor Interaction |
| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Membrane Permeability, Biological Activity nih.gov |
By developing such models, the properties and potential biological activities of this compound and its derivatives could be efficiently predicted, accelerating research and development in fields like materials science and medicinal chemistry.
Applications and Translational Research of 4 Methyl 3 Trifluoromethyl Acetophenone
Strategic Building Block in Organic Synthesis
4'-Methyl-3'-(trifluoromethyl)acetophenone is a versatile ketone that serves as a crucial intermediate in various organic synthesis applications. Its unique structure, featuring a trifluoromethyl group and a methyl group on the aromatic ring, makes it a valuable precursor for constructing more complex molecular architectures. This compound is particularly significant in the synthesis of fine chemicals and serves as a foundational element for creating diverse chemical scaffolds.
The chemical reactivity of the acetophenone (B1666503) moiety allows for its use as a starting point in the synthesis of a wide range of aromatic and heterocyclic structures. Aromatic ketones are well-established building blocks for creating complex molecules. chemimpex.com For instance, acetophenone derivatives are key precursors in the Claisen-Schmidt condensation to form chalcones, which are open-chain flavonoids. iajps.com These chalcones, in turn, are pivotal intermediates for synthesizing a variety of biologically important heterocyclic compounds, including pyrazolines, flavones, and 1,5-benzodiazepines. iajps.comresearchgate.net
The trifluoromethyl group on the aromatic ring significantly influences the electronic properties of the molecule, which can be harnessed to direct the course of chemical reactions and to impart specific characteristics to the final products. mdpi.comresearchgate.net Direct C-H trifluoromethylation methods are in high demand for creating heteroaromatic systems, highlighting the value of having this group already incorporated in a building block like this compound. nih.gov The synthesis of various trifluoromethyl-containing pyrazoles and indeno[1,2-c]pyrazol-4(1H)-ones demonstrates the utility of trifluoromethylated precursors in generating complex heterocyclic systems. researchgate.netmdpi.com
In multi-step synthetic pathways, this compound functions as a key intermediate. The term "fine chemicals" refers to complex, pure chemical substances produced in limited quantities, and this compound is instrumental in their production, particularly in the pharmaceutical and agrochemical industries. chemimpex.compatsnap.com
A prominent example of a related compound, m-trifluoromethyl acetophenone, is its role as a key intermediate in the synthesis of the fungicide Trifloxystrobin. patsnap.com The synthesis often involves several steps, such as diazotization of an aniline (B41778) precursor followed by coupling and hydrolysis, or through catalytic processes. patsnap.comgoogle.comgoogle.com The presence of both the methyl and trifluoromethyl groups on the phenyl ring of this compound provides specific steric and electronic properties that can be exploited to achieve high selectivity and yield in complex synthetic sequences. This makes it an important raw material for the synthesis of specialized medicines and dyes. patsnap.comgoogle.com
Contributions to Medicinal Chemistry and Pharmaceutical Development
The incorporation of fluorine atoms, and particularly the trifluoromethyl (-CF3) group, is a widely adopted strategy in modern drug design. This compound embodies this principle, serving as a valuable intermediate in the development of new therapeutic agents. The trifluoromethyl group profoundly influences a molecule's physicochemical and pharmacological properties. wechemglobal.com
The trifluoromethyl group is one of the most prevalent fluorinated motifs in pharmaceuticals due to its unique ability to modulate key drug properties. mdpi.com Its introduction into a molecular structure can significantly enhance metabolic stability, lipophilicity, and bioavailability, which are critical for a drug candidate's success. researchgate.netwechemglobal.comnih.gov
Lipophilicity: The -CF3 group is known to increase the lipophilicity (fat-solubility) of a molecule, which can enhance its ability to cross biological membranes and improve absorption and distribution. mdpi.comresearchgate.net The trifluoromethyl group has a Hansch lipophilicity parameter (π) of +0.88, indicating its lipophilic nature. mdpi.com This property is crucial for optimizing a drug's ability to reach its target in the body. mdpi.comnih.gov
Bioavailability: By improving both metabolic stability and membrane permeability, the trifluoromethyl group can lead to enhanced oral bioavailability. mdpi.comwechemglobal.com This means a greater fraction of the administered drug reaches the systemic circulation to exert its therapeutic effect. The electron-withdrawing nature of the -CF3 group can also modulate the pKa of nearby functional groups, further influencing absorption and receptor binding affinity. mdpi.comnih.gov
Influence of the Trifluoromethyl Group on Drug Properties
| Property | Effect of Trifluoromethyl (-CF3) Group | Scientific Rationale | Citation |
|---|---|---|---|
| Metabolic Stability | Increased | High C-F bond strength (~485 kJ/mol) resists enzymatic cleavage. | mdpi.com |
| Lipophilicity (Hansch π) | Increased (+0.88) | Enhances membrane permeability and transport. | mdpi.com |
| Bioavailability | Improved | A combined result of enhanced stability and lipophilicity. | mdpi.comwechemglobal.com |
| Binding Affinity | Modulated/Enhanced | Strong electron-withdrawing nature alters electronic interactions with biological targets. | mdpi.comresearchgate.net |
The structural features of this compound make it an ideal starting point or intermediate for synthesizing a variety of therapeutically active molecules. Its ketone functional group is readily modifiable, and the substituted phenyl ring provides a scaffold for building compounds with specific pharmacological profiles.
Anti-inflammatory Agents: Acetophenone derivatives have been used to synthesize compounds with anti-inflammatory properties. nih.govresearchgate.net For example, novel imidazole (B134444) derivatives containing a trifluoromethyl group have been synthesized and shown to act as inhibitors of p38 MAP kinase, a key target in inflammatory pathways. nih.gov The synthesis of such compounds often involves coupling a trifluoromethyl-containing scaffold with other chemical moieties. nih.gov
Analgesic Agents: The trifluoromethyl group is a feature in various compounds developed for pain management. nih.govresearchgate.netresearchgate.net Researchers have synthesized series of 4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol analogues and other heterocyclic systems, such as imidazo[4,5-b]pyridin-2-ones, that have demonstrated significant analgesic potential in preclinical models. researchgate.netnih.gov These studies underscore the importance of the trifluoromethylphenyl moiety as a pharmacophore in the design of new analgesics.
Immune Modulators: The development of immune-modulating drugs often leverages the unique properties of fluorinated compounds. For instance, 3'-(Trifluoromethyl)acetophenone (B147564) is used in reagents for the stabilization of endosomal toll-like receptor TRL8, which plays a role in the innate immune system. chemicalbook.com This demonstrates the utility of this chemical scaffold in creating tools and potential therapeutics that can modulate immune responses.
Conclusion and Future Perspectives in Research on 4 Methyl 3 Trifluoromethyl Acetophenone
Summary of Key Research Findings
Currently, there are no significant, publicly accessible research findings specifically detailing the synthesis, properties, or applications of 4'-Methyl-3'-(trifluoromethyl)acetophenone. Its existence is primarily documented in chemical supplier catalogs.
Unaddressed Challenges and Future Research Directions
The primary unaddressed challenge is the fundamental lack of research on this compound. Future research would need to begin with the development and optimization of a synthetic route to produce this compound in sufficient quantities for further study. Subsequent research should focus on its full spectroscopic and crystallographic characterization.
Once characterized, future research could explore:
Its potential as a building block in the synthesis of novel bioactive molecules, leveraging the combined electronic effects of the methyl and trifluoromethyl groups.
Comparative studies with its more researched isomers to understand how the specific substitution pattern influences its physical, chemical, and biological properties.
Investigation into its potential applications in areas where other trifluoromethylated compounds have shown promise, such as in the development of new pharmaceuticals or agrochemicals.
Potential for Novel Applications and Interdisciplinary Research
Given the known biological activities of many substituted acetophenones, there is theoretical potential for this compound or its derivatives to exhibit interesting pharmacological or material science properties. beilstein-journals.orgmdpi.comresearchgate.net Interdisciplinary research involving organic synthesis, computational chemistry, and biological screening would be essential to uncover any such potential. The unique electronic environment of the aromatic ring, influenced by both an electron-donating methyl group and a strongly electron-withdrawing trifluoromethyl group, could lead to novel molecular interactions and activities. However, without foundational research, any discussion of potential applications remains speculative.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4'-methyl-3'-(trifluoromethyl)acetophenone, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via Friedel-Crafts acylation. A substituted benzene derivative (e.g., 3-methyl-4-(trifluoromethyl)benzene) reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Key optimizations include:
- Catalyst selection : AlCl₃ is standard, but FeCl₃ or BF₃ may reduce side reactions in electron-deficient aromatic systems.
- Temperature control : Maintain 0–5°C to minimize polyacylation.
- Solvent choice : Dichloromethane or CS₂ enhances electrophilic reactivity.
- Validation : Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 4:1) and confirm purity by GC-MS (>95%).
Q. How can researchers purify this compound after synthesis?
- Methodology : Post-synthesis, purification involves:
- Liquid-liquid extraction : Separate unreacted acetyl chloride using NaHCO₃ washes.
- Distillation : Remove low-boiling-point impurities under reduced pressure (e.g., 80–100°C at 10 mmHg).
- Recrystallization : Use ethanol/water (3:1) to isolate crystals (mp ~45–47°C) .
- Advanced note : For trace trifluoromethylated byproducts, silica gel chromatography with gradient elution (hexane to EtOAc) is recommended.
Advanced Research Questions
Q. How do steric and electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?
- Mechanistic insight : The -CF₃ group is electron-withdrawing, reducing electron density at the aryl ring and directing electrophilic attacks to specific positions. For Suzuki-Miyaura coupling:
- Catalyst optimization : Use Pd(PPh₃)₄ with K₂CO₃ in THF/H₂O to enhance coupling efficiency at the 4'-methyl position .
- Kinetic analysis : Monitor regioselectivity via ¹⁹F NMR to detect intermediates (e.g., δ = -62 ppm for CF₃) .
Q. What strategies resolve contradictions in spectroscopic data (e.g., ¹H vs. ¹³C NMR) for derivatives of this compound?
- Analytical approach :
- Dynamic effects : Rotational barriers in the acetophenone moiety can split ¹H NMR peaks. Use DMSO-d₆ to slow rotation and clarify splitting .
- DFT calculations : Compare experimental ¹³C NMR shifts (e.g., C=O at ~205 ppm) with computed values (Gaussian, B3LYP/6-311+G(d,p)) to validate assignments .
- Case study : A 2025 study noted discrepancies in aromatic proton shifts due to solvent polarity; CDCl₃ vs. DMSO-d₄ showed Δδ up to 0.3 ppm .
Q. How can researchers design biochemical assays leveraging the trifluoromethyl group’s lipophilicity?
- Biological applications :
- Membrane permeability : Incorporate the compound into fluorogenic probes (e.g., for cytochrome P450 enzymes) to track intracellular uptake via confocal microscopy .
- Enzyme inhibition : Test IC₅₀ values against kinases (e.g., EGFR) using fluorescence polarization assays. The -CF₃ group enhances binding in hydrophobic active sites .
- Troubleshooting : If solubility in aqueous buffers is low (<1 mM), use co-solvents (e.g., 5% DMSO) while ensuring <0.1% cytotoxicity .
Methodological Comparison Table
Key Contradictions & Resolutions
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
